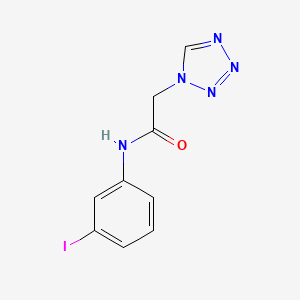![molecular formula C21H21Cl2NO B14913102 (S)-5-(Benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole hydrochloride](/img/structure/B14913102.png)
(S)-5-(Benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-(Benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole hydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique indole structure, which is often found in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(Benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Benzyloxy Group: This step involves the alkylation of the indole nitrogen with benzyl chloride in the presence of a base such as sodium hydride.
Resolution of Enantiomers: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(Benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Methyl-substituted indole derivatives.
Substitution: Amino or thio-substituted indole derivatives.
Scientific Research Applications
(S)-5-(Benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its indole structure.
Biological Studies: It can serve as a probe to study enzyme interactions and receptor binding in biological systems.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (S)-5-(Benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The benzyloxy and chloromethyl groups can further enhance binding affinity and specificity through hydrophobic interactions and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
5-Benzyloxyindole: Lacks the chloromethyl and methyl groups, making it less versatile in chemical reactions.
1-Chloromethylindole:
9-Methylindole: Lacks the benzyloxy and chloromethyl groups, limiting its use in materials science.
Uniqueness
(S)-5-(Benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole hydrochloride is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications, from drug development to materials science.
Properties
Molecular Formula |
C21H21Cl2NO |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
(1S)-1-(chloromethyl)-9-methyl-5-phenylmethoxy-2,3-dihydro-1H-benzo[e]indole;hydrochloride |
InChI |
InChI=1S/C21H20ClNO.ClH/c1-14-6-5-9-17-19(24-13-15-7-3-2-4-8-15)10-18-21(20(14)17)16(11-22)12-23-18;/h2-10,16,23H,11-13H2,1H3;1H/t16-;/m1./s1 |
InChI Key |
GPHZFPKBOQXFTH-PKLMIRHRSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=CC3=C2[C@@H](CN3)CCl)OCC4=CC=CC=C4.Cl |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC3=C2C(CN3)CCl)OCC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


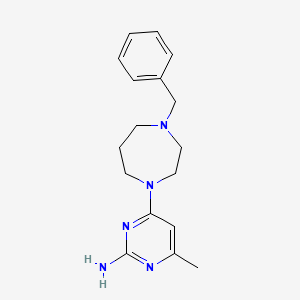
![n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine](/img/structure/B14913027.png)
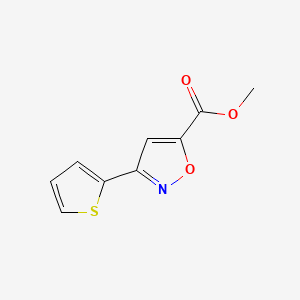

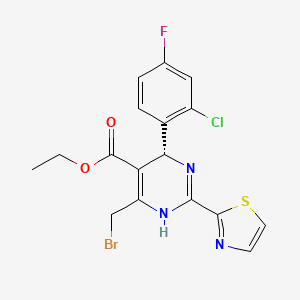
![{[3-(Ethoxymethyl)-2,4,6-trimethylphenyl]methylene}methane-1,1-dicarbonitrile](/img/structure/B14913059.png)
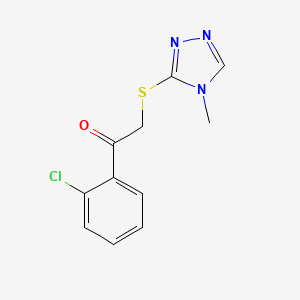
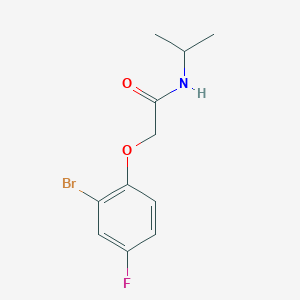
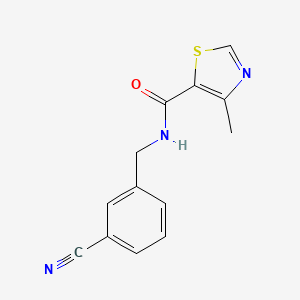
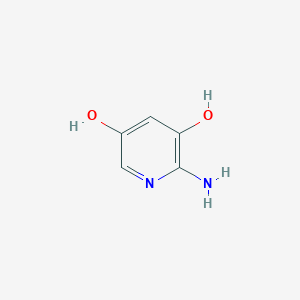
![2-[(4-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14913097.png)
![4-chloro-N-{4-[(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B14913107.png)
